N-(9H-Purin-6-yl)nicotinamid
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Overview
Description
N-(9H-Purin-6-yl)nicotinamid is a compound with the molecular formula C11H8N6O. It consists of 8 hydrogen atoms, 11 carbon atoms, 6 nitrogen atoms, and 1 oxygen atom
Preparation Methods
The synthesis of N-(9H-Purin-6-yl)nicotinamid can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-9H-purin-2-amine with nicotinic acid or its derivatives under specific conditions . The reaction typically requires the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(9H-Purin-6-yl)nicotinamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .
For example, in an oxidation reaction, this compound can be converted to its corresponding N-oxide derivative using an oxidizing agent. In a reduction reaction, the compound can be reduced to its corresponding amine derivative using a reducing agent. Substitution reactions involve the replacement of specific functional groups with other groups, often using nucleophiles or electrophiles.
Scientific Research Applications
N-(9H-Purin-6-yl)nicotinamid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in various biochemical pathways and its interactions with enzymes and other biomolecules .
In medicine, this compound is investigated for its potential therapeutic applications, including its cytotoxic and antitumoral activities . It has shown promise in preclinical studies as a potential treatment for certain types of cancer. Additionally, the compound is explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(9H-Purin-6-yl)nicotinamid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as nicotinamide N-methyltransferase (NNMT), by mimicking the methylation reaction transition state . This inhibition can lead to alterations in cellular metabolism and signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
N-(9H-Purin-6-yl)nicotinamid can be compared with other similar compounds, such as N-(9H-purin-6-yl)benzamide and N-(purin-6-yl)dipeptides . These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, N-(9H-purin-6-yl)benzamide has a benzamide group instead of a nicotinamide group, which can influence its reactivity and interactions with biomolecules.
Properties
Molecular Formula |
C11H8N6O |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N-(7H-purin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8N6O/c18-11(7-2-1-3-12-4-7)17-10-8-9(14-5-13-8)15-6-16-10/h1-6H,(H2,13,14,15,16,17,18) |
InChI Key |
BJZRGSQXEYPWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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